BenchChemオンラインストアへようこそ!

CU-CPT 4a

TLR Selectivity Off-Target Effects Specificity

Choose CU-CPT 4a for unambiguous TLR3 pathway studies. This competitive antagonist (Ki=2.96µM) uniquely blocks dsRNA binding with high selectivity over TLR1/2, TLR2/6, TLR4, and TLR7 at 27µM, eliminating off-target noise. Validated in murine GI radiation and viral challenge models, it ensures reproducible, interpretable data where generic inhibitors fail.

Molecular Formula C18H13ClFNO3S
Molecular Weight 377.8 g/mol
Cat. No. B10768901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCU-CPT 4a
Molecular FormulaC18H13ClFNO3S
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
InChIInChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1
InChIKeyIAASQMCXDRISAV-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CU-CPT 4a: A Benchmark TLR3-Selective Antagonist for dsRNA Pathway Dissection


CU-CPT 4a (TLR3-IN-1) is a small-molecule Toll-like receptor 3 (TLR3) antagonist [1]. It functions as a direct and competitive inhibitor, blocking the binding of double-stranded RNA (dsRNA) to the TLR3 receptor, a crucial step in innate immune activation [1]. This compound is characterized as a selective, high-affinity antagonist of the TLR3 signaling pathway, with its primary validation in RAW 264.7 murine macrophage cells . Its well-defined mechanism makes it a key reagent for research into inflammation, viral pathogenesis, and sterile tissue injury.

The Risks of Substituting CU-CPT 4a with Non-Validated TLR3 Antagonists in Mechanistic Studies


Generic substitution among TLR3 antagonists is not scientifically valid due to fundamental differences in their binding modes, selectivity profiles, and off-target activities [1]. For instance, some antagonists like the ellipticine derivative SMU-CX1 may exhibit higher potency (IC50 of 0.11 µM) [2], but their broader selectivity across TLRs and other kinase families remains less characterized, introducing confounding variables. Conversely, dual TLR3/TLR9 inhibitors like M199 inherently lack the target specificity required to isolate TLR3-specific responses [3]. CU-CPT 4a's value proposition is rooted in its unique combination of direct competitive binding to the TLR3 RNA-binding site and a well-documented, narrow selectivity window over other TLRs, enabling unambiguous interpretation of experimental outcomes [1].

Quantitative Differentiation of CU-CPT 4a: A Comparative Analysis of Key Performance Metrics


TLR Selectivity Profile: Minimal Off-Target Activity at 27 µM

CU-CPT 4a demonstrates a high degree of selectivity for TLR3 over other Toll-like receptors at a concentration of 27 µM, a critical parameter for experimental design. At this concentration, it does not significantly activate or inhibit TLR1/2, TLR2/6, TLR4, or TLR7 pathways [1]. In contrast, the dual TLR7/8 inhibitor Enpatoran (M5049) is potent on its primary targets (IC50s of 11.1 nM and 24.1 nM respectively) but its activity on TLR3 is negligible . This cross-reactivity data is crucial for users who need to distinguish TLR3-specific effects from those mediated by other TLRs, particularly in complex biological samples like PBMCs or tissue lysates where multiple TLRs are expressed.

TLR Selectivity Off-Target Effects Specificity

Direct Binding Affinity (Ki): Competitive Inhibition of the dsRNA-TLR3 Interaction

CU-CPT 4a acts as a direct, competitive inhibitor of dsRNA binding to TLR3. In a fluorescence anisotropy assay, it demonstrates a binding affinity (Ki) of 2.96 µM . This is a direct measure of its interaction with the target protein, unlike cellular IC50 values which can be influenced by factors like cell permeability and efflux. Other TLR3 inhibitors, such as the natural product-derived ellipticine (IC50 = 5.66 µM), may exhibit cellular activity but have not been characterized for their direct binding mode to the TLR3 protein in the same manner [1]. This direct binding evidence is essential for studies focused on the biophysics of the TLR3-dsRNA interaction and for computational modeling of the binding pocket.

Binding Affinity Ki Mechanism of Action

Cellular Cytotoxicity Profile: A High Therapeutic Index in RAW 264.7 Macrophages

A critical consideration for any inhibitor is its potential for non-specific cytotoxicity, which can confound results. CU-CPT 4a exhibits minimal cytotoxicity in RAW 264.7 macrophages, with an IC50 for cell viability greater than 100 µM . This is in stark contrast to its functional IC50 for inhibiting TLR3 signaling (3.44 µM), yielding a therapeutic index (TI) of >29. This large window is a key advantage over some alternative TLR3 inhibitors. For example, while more potent inhibitors like SMU-CX1 (IC50 of 0.11 µM) have been discovered [1], their cytotoxicity profiles in this same cell line have not been as extensively characterized or published, making it difficult to ascertain their true experimental window.

Cytotoxicity Therapeutic Index Cell Viability

In Vivo Efficacy: Radioprotection of the Gastrointestinal Tract

CU-CPT 4a has demonstrated significant protective effects in a well-established in vivo model of radiation-induced gastrointestinal (GI) syndrome [1]. In this study, treatment with CU-CPT 4a reduced the death of crypt cells in the small intestine and improved overall survival in mice subjected to lethal total body irradiation. This in vivo proof-of-concept for a specific disease indication is a strong differentiator from other TLR3 antagonists that lack such validated, published in vivo data. For instance, while the antiviral effects of SMU-CX1 have been shown in vitro against SARS-CoV-2 [2], its in vivo efficacy and safety profile remain unpublished, representing a higher risk for translation into preclinical animal studies.

In Vivo Pharmacology Radioprotection Gastrointestinal Syndrome

Broad-Spectrum Antiviral Potential: Activity in a Rabies Virus Challenge Model

Beyond its role in sterile inflammation, CU-CPT 4a has shown efficacy in a viral infection model. In mice infected with street rabies virus (SRABV), intraperitoneal injection of CU-CPT 4a (30 µg/10 µl, three times over five days) resulted in significantly delayed disease onset, reduced clinical signs, lower viral loads, decreased formation of Negri bodies, and increased survival time . This specific in vivo antiviral data is a strong differentiator from TLR3 antagonists that are only characterized in vitro, such as the dual TLR3/TLR9 inhibitor M199, which lacks comparable in vivo infection data [1]. This evidence supports the use of CU-CPT 4a as a tool to investigate the role of TLR3 in viral pathogenesis and host defense.

Antiviral In Vivo Rabies Virus SRABV

Procurement Guidance: Optimal Research Applications for CU-CPT 4a Based on Verified Evidence


Dissecting TLR3-Specific Signaling in Macrophage and PBMC Models

Use CU-CPT 4a to unambiguously attribute cytokine production (e.g., TNF-α, IL-1β) to TLR3 activation in response to poly(I:C) or viral dsRNA. The compound's established selectivity profile over TLR1/2, TLR2/6, TLR4, and TLR7 at 27 µM [1] ensures that observed effects are not confounded by off-target TLR modulation, which is a common pitfall with less specific inhibitors like the dual TLR3/TLR9 inhibitor M199 [2].

Investigating the Biophysics of the TLR3-dsRNA Complex

Employ CU-CPT 4a as a reference antagonist in fluorescence anisotropy or surface plasmon resonance (SPR) assays to study competitive binding to the TLR3 RNA-binding site. The well-defined Ki of 2.96 µM provides a quantitative benchmark for comparing the binding affinity of novel dsRNA molecules or other small-molecule antagonists [1]. This is in contrast to alternative inhibitors like ellipticine, for which a direct binding constant (Ki) has not been reported [2].

Preclinical Studies of Radiation-Induced Gastrointestinal Injury

Utilize CU-CPT 4a as a validated tool compound in mouse models of radiation enteritis or GI syndrome. The published evidence of reduced crypt cell death and improved survival [1] provides a solid foundation for experimental design, including dosing regimens, and serves as a positive control for evaluating novel radioprotective agents. This established in vivo data significantly reduces the experimental uncertainty associated with using less characterized TLR3 antagonists [2].

Elucidating the Role of TLR3 in Viral Pathogenesis

Deploy CU-CPT 4a in in vitro and in vivo models of viral infection (e.g., rabies, influenza) to study the contribution of TLR3 signaling to viral replication, host immune response, and disease outcome. The compound's demonstrated in vivo efficacy in a rabies virus challenge model [1] supports its use as a critical reagent for dissecting TLR3-dependent antiviral mechanisms, offering a significant advantage over other TLR3 inhibitors that lack in vivo validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for CU-CPT 4a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.